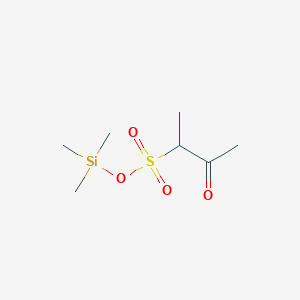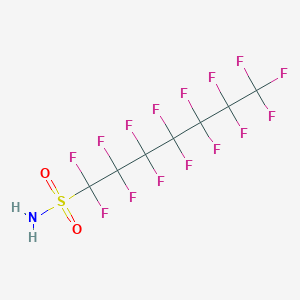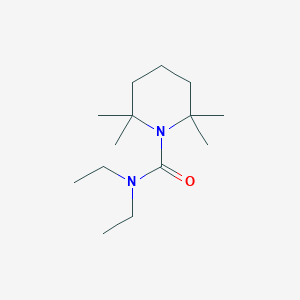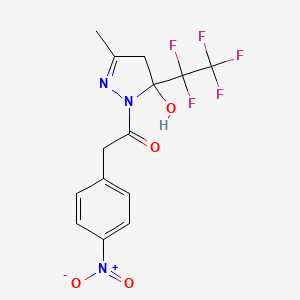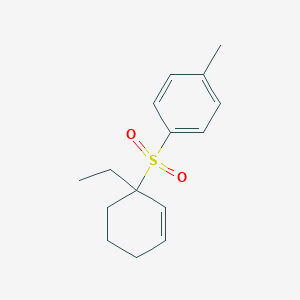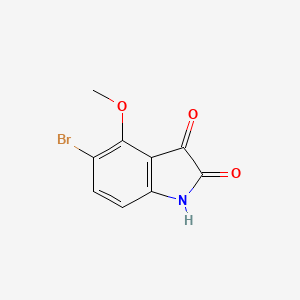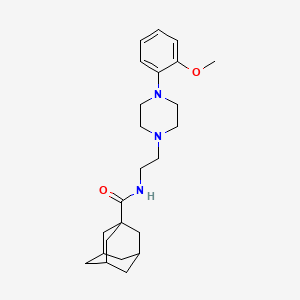
(3r,5r,7r)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide is a compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an adamantanecarboxamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
準備方法
The synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with 1-adamantanecarboxylic acid chloride to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
化学反応の分析
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the adamantane moiety.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying receptor-ligand interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating neurological disorders, cardiovascular diseases, and certain types of cancer.
作用機序
The mechanism of action of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The binding affinity and selectivity of the compound for these receptors are influenced by its structural features, including the piperazine ring and the adamantanecarboxamide moiety .
類似化合物との比較
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used to manage hypertension.
These compounds share structural similarities with N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of the latter in terms of its therapeutic potential and receptor interactions.
特性
CAS番号 |
127266-57-3 |
|---|---|
分子式 |
C24H35N3O2 |
分子量 |
397.6 g/mol |
IUPAC名 |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H35N3O2/c1-29-22-5-3-2-4-21(22)27-10-8-26(9-11-27)7-6-25-23(28)24-15-18-12-19(16-24)14-20(13-18)17-24/h2-5,18-20H,6-17H2,1H3,(H,25,28) |
InChIキー |
UMZYBCYFDMPPNO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
